2-((difluoromethyl)sulfonyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a difluoromethylsulfonyl group, a 5-methylisoxazol-3-yl group, and a 1,2,4-oxadiazol-5-yl group . These groups are common in many pharmaceuticals and synthetic organic compounds.
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride are synthesized using various organic synthesis reactions . The synthesis of these compounds often involves the use of strong acids or bases and may require several steps.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions typical of its functional groups. For example, the difluoromethylsulfonyl group may undergo nucleophilic substitution reactions .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel sulfonamide derivatives often targets anti-inflammatory, anticancer, and antimicrobial activities. For instance, the synthesis of substituted benzamide/benzene sulfonamides has been explored for their potential anti-inflammatory and anticancer properties (Madhavi Gangapuram & K. Redda, 2009). Similarly, the creation of sulfonyl derivatives has been investigated for their antimicrobial and antitubercular capabilities (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).
Biological Activity and Pharmacological Screening
The potential of sulfonamide derivatives in biological and pharmacological applications is significant. For example, some compounds have been evaluated for their anticancer activity, demonstrating the ability to inhibit growth in various cancer cell lines (Ö. Yılmaz et al., 2015). Other studies have focused on the antimicrobial, anti-inflammatory, and anticonvulsant activities of these compounds, suggesting a broad spectrum of potential therapeutic applications (Snehal Patel et al., 2009).
Antitubercular and Antimicrobial Effects
The antitubercular and antimicrobial properties of sulfonamide derivatives have been a focus of research, with some compounds showing excellent activity against Mycobacterium tuberculosis (P. Dighe, V. Mahajan, M. Maste, & A. Bhat, 2012). This highlights the potential for developing new treatments for tuberculosis and other microbial infections.
Applications in Organic Chemistry and Catalysis
Sulfonamide derivatives also find applications in organic chemistry and catalysis. Their unique properties enable their use in various chemical reactions, including cycloaddition, condensation, and heterocyclization processes (M. Y. Moskalik & V. V. Astakhova, 2022). The versatility of these compounds makes them valuable tools in synthetic chemistry.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O5S/c1-8-6-10(20-25-8)13-19-12(26-21-13)7-18-14(22)9-4-2-3-5-11(9)27(23,24)15(16)17/h2-6,15H,7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMHAHCNGLRYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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